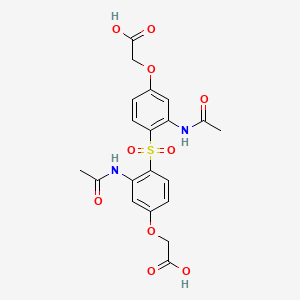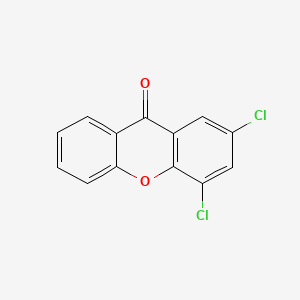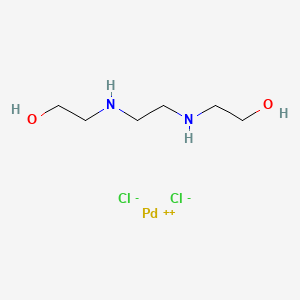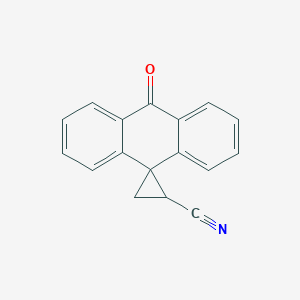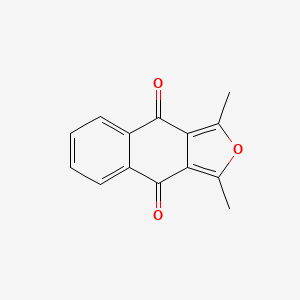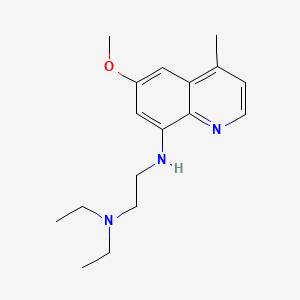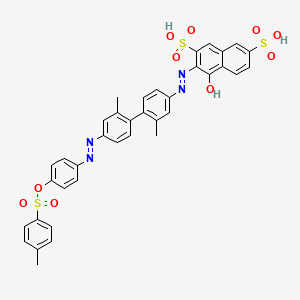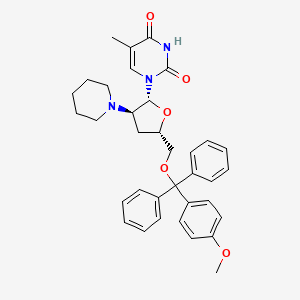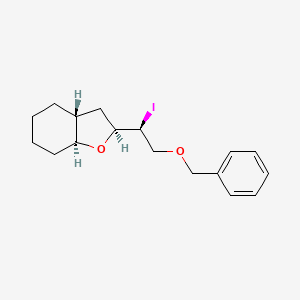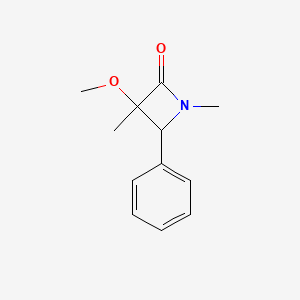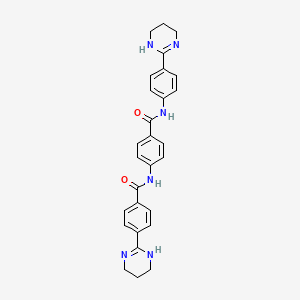
4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)-N-(4-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)anilino)carbonyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,4,5,6-Tetrahydro-2-pyrimidinyl)-N-(4-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)anilino)carbonyl)phenyl)benzamide is a complex organic compound that features prominently in various scientific research fields This compound is characterized by its unique structure, which includes multiple tetrahydro-2-pyrimidinyl groups and a benzamide core
Preparation Methods
The synthesis of 4-(1,4,5,6-tetrahydro-2-pyrimidinyl)-N-(4-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)anilino)carbonyl)phenyl)benzamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydro-2-pyrimidinyl groups, which are then attached to the benzamide core through a series of condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been investigated for its potential biological activities, including its effects on cellular processes.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to certain proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and tetrahydro-2-pyrimidinyl-containing molecules. Compared to these compounds, 4-(1,4,5,6-tetrahydro-2-pyrimidinyl)-N-(4-((4-(1,4,5,6-tetrahydro-2-pyrimidinyl)anilino)carbonyl)phenyl)benzamide is unique due to its specific structural features and the presence of multiple tetrahydro-2-pyrimidinyl groups.
Properties
CAS No. |
4553-87-1 |
|---|---|
Molecular Formula |
C28H28N6O2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
4-(1,4,5,6-tetrahydropyrimidin-2-yl)-N-[4-[[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H28N6O2/c35-27(21-5-3-19(4-6-21)25-29-15-1-16-30-25)34-24-13-9-22(10-14-24)28(36)33-23-11-7-20(8-12-23)26-31-17-2-18-32-26/h3-14H,1-2,15-18H2,(H,29,30)(H,31,32)(H,33,36)(H,34,35) |
InChI Key |
ZYTXAYPACXQHQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NCCCN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


